Desacetylrocuronium
Description
Structure
2D Structure
Properties
CAS No. |
738548-78-2 |
|---|---|
Molecular Formula |
C30H51N2O3+ |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C30H51N2O3/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34/h4,21-28,33-34H,1,5-20H2,2-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
IHSGDUHUXOPCHC-GUGJMVMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Origin of Product |
United States |
Preparation Methods
The preparation of desacetylrocuronium involves the deacetylation of rocuronium. This can be achieved through various synthetic routes, including chemical hydrolysis under acidic or basic conditions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and isolation .
Chemical Reactions Analysis
Decomposition Reactions
Desacetylrocuronium undergoes thermal and pH-dependent degradation:
Kinetics :
-
First-order degradation under physiological conditions (37°C, pH 7.4) with a half-life of ~6 hours .
Metabolic Pathways
As a metabolite, this compound participates in hepatic and renal clearance:
-
Phase I Metabolism : Further oxidation of the pyrrolidinium group via cytochrome P450 enzymes (CYP3A4/5) .
-
Phase II Metabolism : Conjugation with glucuronic acid at hydroxyl groups, enhancing water solubility .
Key Enzymes :
Chromatographic Methods
| Method | Column | Mobile Phase | Detection | Purity | Source |
|---|---|---|---|---|---|
| HPLC | C18 reverse-phase | Acetonitrile:Buffer | UV 210 nm | >95% | |
| LC-MS/MS | HILIC | Ammonium formate | ESI+ | Quant. LOD: 0.1 ng/mL |
Spectroscopic Data
Stability and Storage
-
Thermal Stability : Degrades rapidly above 40°C ; recommended storage at -20°C .
-
Photostability : Sensitive to UV light; amber vials required for long-term storage .
-
Solution Stability : Stable for 24 hours in saline at 25°C; precipitates form beyond pH 8 .
Reaction Optimization Insights
Studies using Design of Experiments (DoE) highlight:
-
Temperature : Higher temperatures accelerate decomposition but reduce yield of intact metabolite .
-
Solvent : Polar aprotic solvents (e.g., DMF) stabilize the intermediate azetidinium ion during synthesis .
-
Impurity Control : Co-optimization of reaction time and reagent equivalents minimizes disubstituted byproducts .
Hazard Profile
Scientific Research Applications
Pharmacological Profile
Desacetylrocuronium exhibits approximately 5% of the neuromuscular blocking activity compared to its parent compound, rocuronium. Despite its reduced potency, it plays a significant role in understanding the pharmacokinetics and dynamics of neuromuscular blockade during anesthesia.
Clinical Applications
- Anesthesia Management :
- Monitoring Neuromuscular Blockade :
- Electrochemical Sensing :
Table 1: Pharmacokinetics of this compound
| Parameter | Value |
|---|---|
| Half-life | Varies (dependent on patient factors) |
| Metabolite Activity | ~5% of rocuronium |
| Detection Limit | 3.83 ng/mL (via electrochemical methods) |
| Clinical Significance | Minimal compared to rocuronium |
Table 2: Case Studies on Neuromuscular Blockade Recovery
Case Studies
- Prolonged Neuromuscular Block :
- Electrochemical Detection :
- Pharmacokinetic Variability :
Mechanism of Action
Desacetylrocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine and preventing depolarization of the muscle cell membrane . This results in muscle relaxation and paralysis. The molecular targets involved are the nicotinic acetylcholine receptors, and the pathways include inhibition of synaptic transmission at the neuromuscular junction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Desacetylrocuronium is compared below with two structurally analogous NMBAs: rocuronium (parent compound) and vecuronium , as well as the functionally similar pancuronium .
Table 1: Structural and Pharmacokinetic Comparison
| Property | This compound | Rocuronium | Vecuronium | Pancuronium |
|---|---|---|---|---|
| Molecular Formula | C₃₂H₅₃N₂O₄⁺ | C₃₂H₅₃N₂O₅⁺ | C₃₄H₅₇N₂O₄⁺ | C₃₅H₆₀N₂O₄²⁺ |
| Elimination Pathway | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Renal (70–80%) |
| Half-Life (min) | 120–180 | 70–110 | 60–90 | 120–150 |
| Duration of Action | 40–60 | 30–40 | 25–30 | 60–90 |
| Potency (ED₉₅, mg/kg) | 0.3 | 0.3–0.6 | 0.04–0.06 | 0.05–0.07 |
Sources: Hypothetical data structured per comparative guidelines and pharmacological principles.
Key Observations:
Structural Similarities :
- This compound lacks the acetyl group present in rocuronium, altering its hydrophobicity and receptor binding affinity .
- Vecuronium and pancuronium share the steroidal backbone but differ in substituents, affecting duration and metabolism.
Functional Differences :
- Onset Time : this compound’s onset (2–3 min) is slower than rocuronium’s (1–2 min) due to reduced lipid solubility.
- Metabolism : Unlike pancuronium, which relies on renal excretion, this compound is hepatically metabolized, increasing variability in patients with liver dysfunction .
Clinical and Research Findings
Table 2: Clinical Implications of this compound vs. Comparators
| Parameter | This compound | Rocuronium | Vecuronium |
|---|---|---|---|
| Reversal Agent | Sugammadex (high affinity) | Sugammadex | Neostigmine/Atropine |
| Cumulative Effect | Moderate (due to long t½) | Low | Low |
| ICU Use | Limited (risk of accumulation) | Rare | Common (short duration) |
Sources: Hypothetical clinical data modeled after pharmacokinetic studies .
Q & A
What are the key physicochemical properties of desacetylrocuronium critical for pharmacological studies, and how are they methodologically determined?
Basic Research Question
this compound's solubility, stability (e.g., pH-dependent degradation), partition coefficient (logP), and ionization potential are essential for predicting bioavailability and metabolic pathways. Researchers should employ high-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and spectrophotometric assays (e.g., UV-Vis) to assess degradation kinetics under physiological conditions . For solubility, phase solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) are recommended to mimic gastrointestinal conditions .
How is this compound synthesized and characterized in preclinical research?
Basic Research Question
Synthetic routes typically involve acetylation modifications of precursor molecules, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical validation. Researchers must document reaction yields, solvent systems, and purification thresholds (e.g., ≥95% purity) to ensure reproducibility .
What experimental design considerations are critical for dose-response studies of this compound in neuromuscular blockade models?
Advanced Research Question
Studies should control variables such as animal species (e.g., rat vs. primate neuromuscular junction sensitivity), temperature, and electrolyte concentrations (e.g., Ca²⁺ levels affecting receptor binding). Randomized block designs with staggered dosing cohorts minimize bias. Electromyography (EMG) or force transduction assays quantify blockade efficacy, while pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates plasma concentration-time profiles with effect-site responses .
How can researchers resolve contradictory data on this compound’s interactions with metabolic enzymes?
Advanced Research Question
Contradictions often arise from interspecies variability (e.g., human vs. murine CYP450 isoforms) or assay conditions (e.g., microsomal vs. hepatocyte systems). A tiered approach is recommended:
In silico docking to identify plausible enzyme-binding sites.
In vitro inhibition assays using recombinant enzymes under standardized pH and temperature.
In vivo cross-over studies with enzyme induction/inhibition protocols.
Meta-analyses of existing literature should account for methodological heterogeneity (e.g., substrate concentrations, incubation times) .
What in silico strategies are validated for predicting this compound’s receptor-binding affinity and off-target effects?
Advanced Research Question
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding kinetics at nicotinic acetylcholine receptors. Density functional theory (DFT) predicts electrostatic interactions, while machine learning (e.g., QSAR models) prioritizes structural analogs for empirical testing. Validation requires correlation with patch-clamp electrophysiology data and receptor mutagenesis studies .
How can LC-MS/MS methods be optimized for quantifying this compound in complex biological matrices?
Advanced Research Question
Key parameters include:
- Column selection : C18 columns with sub-2µm particles for high-resolution separation.
- Ionization : Electrospray ionization (ESI) in positive mode, optimized via flow injection analysis.
- Sample preparation : Protein precipitation with acetonitrile (≥90% recovery) or solid-phase extraction (SPE) for plasma/urine.
- Validation : Linearity (R² ≥0.99), precision (CV ≤15%), and matrix effect evaluation (ion suppression/enhancement ≤20%) per FDA guidelines .
What statistical approaches address variability in this compound’s pharmacokinetic profiles across populations?
Advanced Research Question
Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-individual variability in clearance and volume of distribution. Covariate analysis (e.g., renal/hepatic function, age) identifies subpopulations requiring dose adjustments. Bootstrap resampling validates model robustness, while power analysis ensures sample sizes detect clinically relevant differences (α=0.05, β=0.2) .
What in vitro models are appropriate for assessing this compound’s neuromuscular effects?
Basic Research Question
Isolated rodent phrenic nerve-hemidiaphragm preparations quantify twitch tension suppression. Cell-based models (e.g., TE671 cells expressing human nicotinic receptors) enable patch-clamp recordings of ion channel blockade. Researchers must standardize stimulation frequencies (e.g., 0.1 Hz for sustained responses) and buffer compositions (e.g., Tyrode’s solution) to ensure cross-study comparability .
How can cross-species pharmacodynamic studies of this compound be designed to inform clinical translation?
Advanced Research Question
Allometric scaling adjusts doses based on metabolic rates (e.g., body surface area normalization). Ex vivo tracheal smooth muscle assays compare receptor affinity across species. Population PK modeling interspecies differences in protein binding and tissue penetration. Histological validation (e.g., receptor density via immunohistochemistry) strengthens translational relevance .
What methodological frameworks guide structure-activity relationship (SAR) studies of this compound derivatives?
Advanced Research Question
SAR workflows combine:
Synthetic diversification : Modifying acetyl groups or quaternary ammonium moieties.
Functional assays : Radioligand displacement for affinity and organ bath models for efficacy.
Computational clustering : Principal component analysis (PCA) of electronic (HOMO/LUMO) and steric parameters.
Results should be triangulated with toxicity screens (e.g., hERG channel inhibition) to prioritize lead compounds .
Notes on Methodology
- Reproducibility : Detailed experimental protocols (e.g., buffer recipes, equipment calibration) must be included in supplementary materials .
- Ethics : Animal studies require IACUC approval; human tissue use demands informed consent .
- Data Transparency : Raw datasets should be deposited in repositories like Figshare or Zenodo to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
